N1-(2-chlorobenzyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide
Description
N1-(2-Chlorobenzyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-chlorobenzyl group at the N1 position and a dihydrobenzofuran-hydroxyethyl moiety at the N2 position. Oxalamides are widely explored in medicinal chemistry for their antiviral, flavor-enhancing, and enzyme-inhibitory activities, with substituents critically influencing their bioactivity and metabolic stability .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c20-15-4-2-1-3-14(15)10-21-18(24)19(25)22-11-16(23)12-5-6-17-13(9-12)7-8-26-17/h1-6,9,16,23H,7-8,10-11H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXVVIFHQFUWSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide typically involves multiple steps, starting with the preparation of the 2,3-dihydrobenzofuran core This can be achieved through cyclization reactions involving appropriate precursorsCommon reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorobenzyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products .
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies have shown that oxalamide derivatives can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and mitochondrial dysfunction . The specific activity of N1-(2-chlorobenzyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide in this context remains to be fully elucidated but suggests potential for development as an anticancer agent.
Antioxidant Properties
The antioxidant capacity of oxalamide derivatives has been documented, indicating their ability to scavenge free radicals and mitigate oxidative stress . This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial effects against a range of pathogens, including bacteria and fungi. The presence of the dihydrobenzofuran structure is believed to enhance the interaction with microbial membranes, leading to increased efficacy .
Case Study: Antitumor Mechanisms
A study on related oxalamide compounds reported that they exerted cytotoxic effects on human cancer cell lines through the activation of caspase pathways, leading to apoptosis. The study utilized MTT assays to measure cell viability and flow cytometry for apoptosis detection, highlighting the importance of structural modifications in enhancing biological activity .
Case Study: Antioxidant Activity Assessment
In another investigation, the antioxidant properties of similar compounds were assessed using DPPH radical scavenging assays. Results indicated that these compounds effectively reduced DPPH radicals, suggesting their potential application in formulations aimed at reducing oxidative stress-related damage .
Mechanism of Action
The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
Key Observations :
- Substituent Effects on Yield : Electron-withdrawing groups (e.g., 3-chlorophenyl) reduce synthetic yields (e.g., 33% for compound 20 in ) compared to electron-donating groups (e.g., 3-ethoxyphenyl with 83% yield) .
- Bioactivity : Chlorophenyl or chlorobenzyl groups (as in the target compound) are associated with antiviral activity (e.g., HIV entry inhibitors in –5) , whereas dimethoxybenzyl/pyridinylethyl derivatives are optimized for flavor enhancement .
Pharmacological and Functional Comparisons
Antiviral Activity :
- HIV Entry Inhibition: Compounds like N1-(4-chlorophenyl)-N2-(thiazolyl-piperidinyl)oxalamide () exhibit potent antiviral activity (LC-MS confirmed purity >90%) by targeting the CD4-binding site, with IC50 values in the nanomolar range . The 2-chlorobenzyl group in the target compound may enhance hydrophobic interactions with viral envelope proteins, though its dihydrobenzofuran moiety could alter binding kinetics compared to thiazole-based analogs.
Enzyme Inhibition :
- Stearoyl-CoA Desaturase (SCD) Inhibition: N1-(3-chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (compound 20, ) demonstrates moderate SCD inhibition, with chloro-substituted aryl groups improving target engagement .
Metabolic Stability
- Amide Hydrolysis: Oxalamides like N1-(2,4-dimethoxybenzyl)-N2-(pyridin-2-ylethyl)oxalamide undergo rapid hepatic metabolism without amide bond cleavage, favoring hydroxylation/oxidation of aromatic rings .
- Chlorinated Aromatics : Chlorine substituents (e.g., 2-chlorobenzyl) are linked to prolonged metabolic half-lives due to reduced cytochrome P450-mediated oxidation, as seen in compound 20 () .
Toxicological Considerations
- Safety Margins: Umami-active oxalamides exhibit NOELs ≥100 mg/kg bw/day , whereas chlorinated analogs (e.g., antiviral derivatives) may require lower doses due to higher potency. The target compound’s safety profile remains speculative but could align with chlorophenyl derivatives if similar metabolic pathways dominate.
Biological Activity
N1-(2-chlorobenzyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide is a compound of interest due to its potential biological activities. This article explores its biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran moiety and oxalamide functional groups. Its molecular formula is C19H20ClN3O3, and it has a molecular weight of approximately 373.83 g/mol. The presence of the 2-chlorobenzyl group is significant for its biological interactions.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Antioxidant Activity : Many benzofuran derivatives demonstrate antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .
- CB2 Receptor Agonism : Some 2,3-dihydrobenzofuran derivatives have been shown to act as selective agonists for cannabinoid receptor type 2 (CB2), suggesting potential applications in pain management and anti-inflammatory therapies .
- Cytotoxic Effects : Studies on related compounds indicate that they can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies
- Anticancer Activity : A study evaluating the cytotoxic effects of benzofuran derivatives showed that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines, including HeLa and MCF-7. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
- Pain Management : Research on 2,3-dihydrobenzofuran derivatives indicated their efficacy as CB2 agonists in models of neuropathic pain. These compounds demonstrated a reduction in pain-related behaviors in animal models, suggesting their potential for therapeutic use .
- DNA Binding Studies : Investigations into the binding affinity of related compounds to DNA revealed that these molecules could intercalate within the DNA structure. This property has implications for their use as chemotherapeutic agents targeting rapidly dividing cancer cells .
Q & A
Basic: What are the standard synthetic routes for synthesizing oxalamide derivatives such as N1-(2-chlorobenzyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide?
Answer:
The synthesis typically involves coupling substituted amines with activated oxalate intermediates. For example:
- Step 1: React 2-chlorobenzylamine with ethyl chlorooxalate in the presence of triethylamine (TEA) to form the N1-substituted oxalamide intermediate.
- Step 2: Introduce the dihydrobenzofuran-hydroxyethyl moiety via nucleophilic substitution or condensation. For hydroxyl-containing substrates, activation with agents like DMAP or use of coupling reagents (e.g., EDC/HOBt) may be required .
- Step 3: Purify via silica gel chromatography or recrystallization (e.g., using pet-ether or ethanol) to achieve >90% purity. Monitoring by TLC and spectroscopic validation (¹H NMR, LC-MS) is critical at each step .
Basic: What analytical methods are used to characterize oxalamide derivatives post-synthesis?
Answer:
Key techniques include:
- ¹H/¹³C NMR: To confirm substituent integration and stereochemistry. For example, signals between δ 7.4–8.3 ppm indicate aromatic protons, while δ 4.5–5.5 ppm may reflect hydroxyethyl or benzyl groups .
- HPLC/LC-MS: For purity assessment (>90% threshold) and molecular weight confirmation (e.g., APCI+ or ESI+ modes) .
- IR Spectroscopy: Peaks at ~1650–1700 cm⁻¹ confirm carbonyl (C=O) stretches, while N-H stretches appear at ~3300 cm⁻¹ .
Advanced: How can reaction conditions be optimized to minimize byproducts during oxalamide synthesis?
Answer:
- Solvent Selection: Use aprotic solvents (e.g., dichloromethane, DMF) to reduce side reactions. notes that triethylamine in DCM minimizes hydrolysis .
- Temperature Control: Reflux at 60–80°C balances reaction rate and selectivity. Lower temperatures (25–40°C) are preferred for stereosensitive steps .
- Byproduct Mitigation: Add scavengers (e.g., molecular sieves) for water-sensitive reactions. For example, reports using TEA to trap HCl during acyl chloride couplings .
Advanced: How are stereochemical challenges resolved during synthesis, particularly for hydroxyethyl or benzofuran moieties?
Answer:
- Chiral Chromatography: Separate enantiomers using chiral columns (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients .
- Diastereomeric Salt Formation: React with chiral acids (e.g., tartaric acid) to crystallize specific stereoisomers .
- Stereochemical Monitoring: Use ¹H NMR coupling constants (e.g., J = 8–12 Hz for trans configurations) or NOESY to confirm spatial arrangements .
Advanced: How should researchers address discrepancies in spectral data during structural confirmation?
Answer:
- Cross-Validation: Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) or published analogs. highlights matching ¹³C NMR shifts (e.g., δ 170–175 ppm for oxalamide carbonyls) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas within 5 ppm error .
- X-ray Crystallography: Resolve ambiguous signals by determining crystal structures (e.g., CCDC deposition in ) .
Advanced: What strategies are employed to study structure-activity relationships (SAR) for this compound’s biological activity?
Answer:
- Substituent Variation: Synthesize analogs with modified benzyl or dihydrobenzofuran groups. shows that adamantyl substitutions enhance lipophilicity, while hydroxyethyl groups improve solubility .
- Biological Assays: Test against target enzymes (e.g., HIV-1 entry inhibitors in ) or receptors. Use IC₅₀ values to correlate structural features (e.g., chloro-substituents enhance binding affinity) .
- Molecular Docking: Map interactions using software like AutoDock. For example, emphasizes hydrogen bonding between the oxalamide carbonyl and active-site residues .
Advanced: How should conflicting biological assay results be analyzed, particularly in antiviral or enzyme inhibition studies?
Answer:
- Dose-Response Repetition: Conduct triplicate experiments to assess reproducibility. reports EC₅₀ values with ±10% variability for antiviral activity .
- Control Experiments: Include positive controls (e.g., known inhibitors) and vehicle-only samples to rule out solvent effects .
- Mechanistic Studies: Use kinetic assays (e.g., time-dependent inhibition) or competitive binding assays to clarify mode of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
